

Application Notes and Protocols for CalFluor 555 Azide

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Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884

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Introduction

CalFluor 555 Azide is a fluorogenic dye that becomes fluorescent upon reaction with an alkyne-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly known as "click chemistry".^{[1][2][3][4][5]} This property makes it an excellent tool for "no-wash" labeling of a wide variety of biomolecules, including glycans, proteins, DNA, and RNA, in various biological systems. The unreacted probe remains non-fluorescent, significantly reducing background signal and eliminating the need for wash steps that can be problematic in live-cell imaging and in vivo studies. **CalFluor 555 Azide** has an excitation maximum at approximately 561 nm and an emission maximum at around 583 nm.

Principle of Fluorogenic Labeling

The fluorescence of **CalFluor 555 Azide** is initially quenched. Upon the copper-catalyzed reaction with a terminal alkyne, a stable triazole linkage is formed, which disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity. This "turn-on" characteristic is highly advantageous for specific and sensitive detection of alkyne-labeled biomolecules.

Data Presentation

The optimal incubation time and temperature for **CalFluor 555 Azide** can vary depending on the specific application, sample type, and the concentration of reactants. Below is a summary of conditions reported in various applications.

Table 1: Recommended Incubation Conditions for **CalFluor 555 Azide** in Copper-Catalyzed Click Chemistry (CuAAC)

Application	Sample Type	CalFluor 555 Azide Concentration	Incubation Temperature	Incubation Time	Notes
In Vitro Labeling	Purified Biomolecules /Cell Lysates	1-10 μ M	Room Temperature	30 - 60 minutes	Reaction progress can be monitored by fluorescence measurement.
Fixed Cell Imaging	Fixed and Permeabilized Mammalian Cells	1 - 10 μ M	Room Temperature	30 - 60 minutes	Higher catalyst concentrations may be needed for fixed samples.
Live Cell Imaging	Live Mammalian Cells	1 - 5 μ M	37°C (in cell culture incubator)	30 - 120 minutes	Copper-free click chemistry (SPAAC) is recommended to avoid cytotoxicity.
Tissue Section Imaging	Fixed Tissue Slices	5 - 20 μ M	Room Temperature	1 - 4 hours	Incubation time may need to be optimized based on tissue thickness and permeability.

In Vivo Imaging	Zebrafish Embryos	1 - 10 μ M	Standard rearing temperature	2 - 20 minutes	Rapid labeling has been observed in zebrafish enveloping layer cells.
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Experimental Protocols

Protocol 1: General Protocol for Labeling Alkyne-Modified Biomolecules in Solution (In Vitro)

This protocol is a starting point for labeling purified alkyne-containing proteins, nucleic acids, or other biomolecules.

Materials:

- Alkyne-modified biomolecule
- **CalFluor 555 Azide**
- Copper(II) Sulfate (CuSO_4)
- Copper ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate)
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO

Procedure:

- Prepare Stock Solutions:
 - Dissolve **CalFluor 555 Azide** in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C .

- Prepare a 20 mM stock solution of CuSO₄ in water.
- Prepare a 100 mM stock solution of the copper ligand (THPTA is recommended for aqueous solutions) in water.
- Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.
- Set up the Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified biomolecule in reaction buffer.
 - **CalFluor 555 Azide** (to a final concentration of 1-10 μM).
 - Copper ligand (to a final concentration of 100-500 μM).
 - CuSO₄ (to a final concentration of 20-100 μM).
 - Vortex the mixture gently.
- Initiate the Click Reaction:
 - Add Sodium Ascorbate to a final concentration of 1-5 mM.
 - Vortex the tube briefly to mix.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Analysis:
 - The labeled biomolecule can be analyzed directly by fluorescence or purified from excess reagents if necessary.

Protocol 2: Labeling of Alkyne-Modified Molecules in Fixed Cells

This protocol is designed for visualizing alkyne-labeled biomolecules in fixed and permeabilized cells.

Materials:

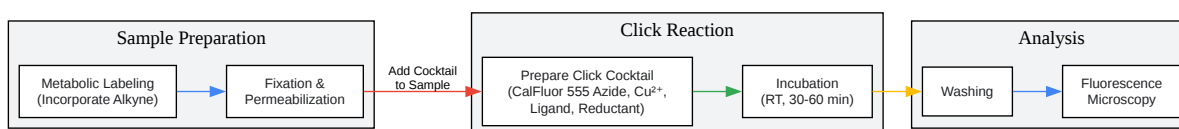
- Cells grown on coverslips, metabolically labeled with an alkyne-containing precursor.
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Wash Buffer (e.g., PBS with 3% BSA)
- **CalFluor 555 Azide**
- Click reaction components (as in Protocol 1)
- Mounting Medium

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash twice with Wash Buffer.
 - Permeabilize cells with Permeabilization Buffer for 10-20 minutes at room temperature.
 - Wash twice with Wash Buffer.
- Prepare Click Reaction Cocktail:
 - For each coverslip, prepare a fresh reaction cocktail. The final concentrations of components may need optimization, but a good starting point is:
 - 1-10 μ M **CalFluor 555 Azide**
 - 100 μ M Copper Ligand (e.g., TBTA)

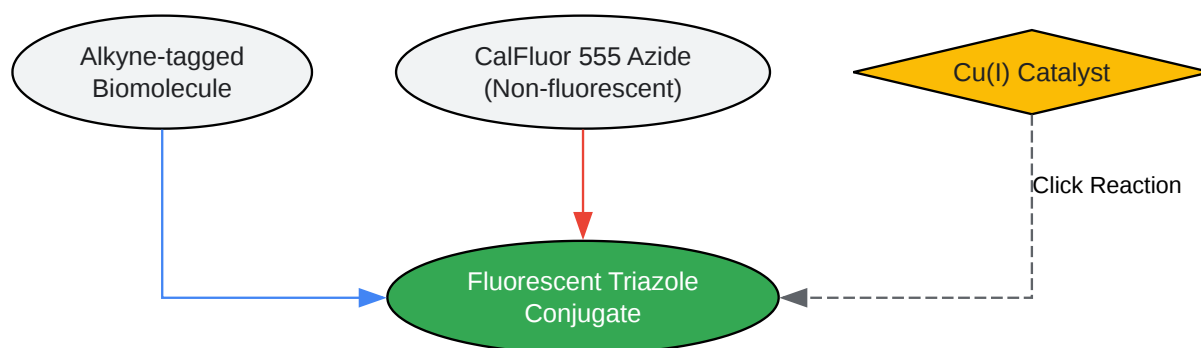
- 1 mM CuSO₄
- 2 mM Sodium Ascorbate
- in PBS
- Labeling Reaction:
 - Remove the wash buffer from the cells and add the click reaction cocktail.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Remove the reaction cocktail and wash the cells three times with Wash Buffer.
 - (Optional) Counterstain with a nuclear stain like DAPI.
 - Mount the coverslips on microscope slides using an appropriate mounting medium.
- Imaging:
 - Visualize the labeled cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission ~561/583 nm).

Mandatory Visualization



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Caption: Workflow for labeling alkyne-modified biomolecules in cells.



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Caption: Fluorogenic activation of **CalFluor 555 Azide** via Click Chemistry.

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